

Comparative Potency of ADAM17 Inhibitors

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Compound Focus: Aderbasib

CAS No.: 791828-58-5

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The following table compiles half-maximal inhibitory concentration (IC₅₀) values for **Aderbasib** and other ADAM17 inhibitors from scientific literature. A lower IC₅₀ value indicates higher potency.

Inhibitor Name	Inhibitor Type	Reported IC ₅₀ for ADAM17	Key Characteristics & Selectivity Notes
Aderbasib (INCB7839) [1]	Small Molecule	0.014 μM (14 nM) [2]	Potent, orally active, dual inhibitor of ADAM10 and ADAM10 [1].
KP-457	Small Molecule	0.011 μM (11 nM) [2]	--
MEDI3622	Monoclonal Antibody	0.0031 μM (3.1 nM) [2]	--
D1(A12)	Monoclonal Antibody	0.0045 μM (4.5 nM) [2]	--
D8	Monoclonal Antibody	0.0012 μM (1.2 nM) [2]	Binds to the protease domain to inhibit catalytic activity [3].
4mut	Protein Therapeutic (Prodomain)	0.1 μM (100 nM) [2]	--

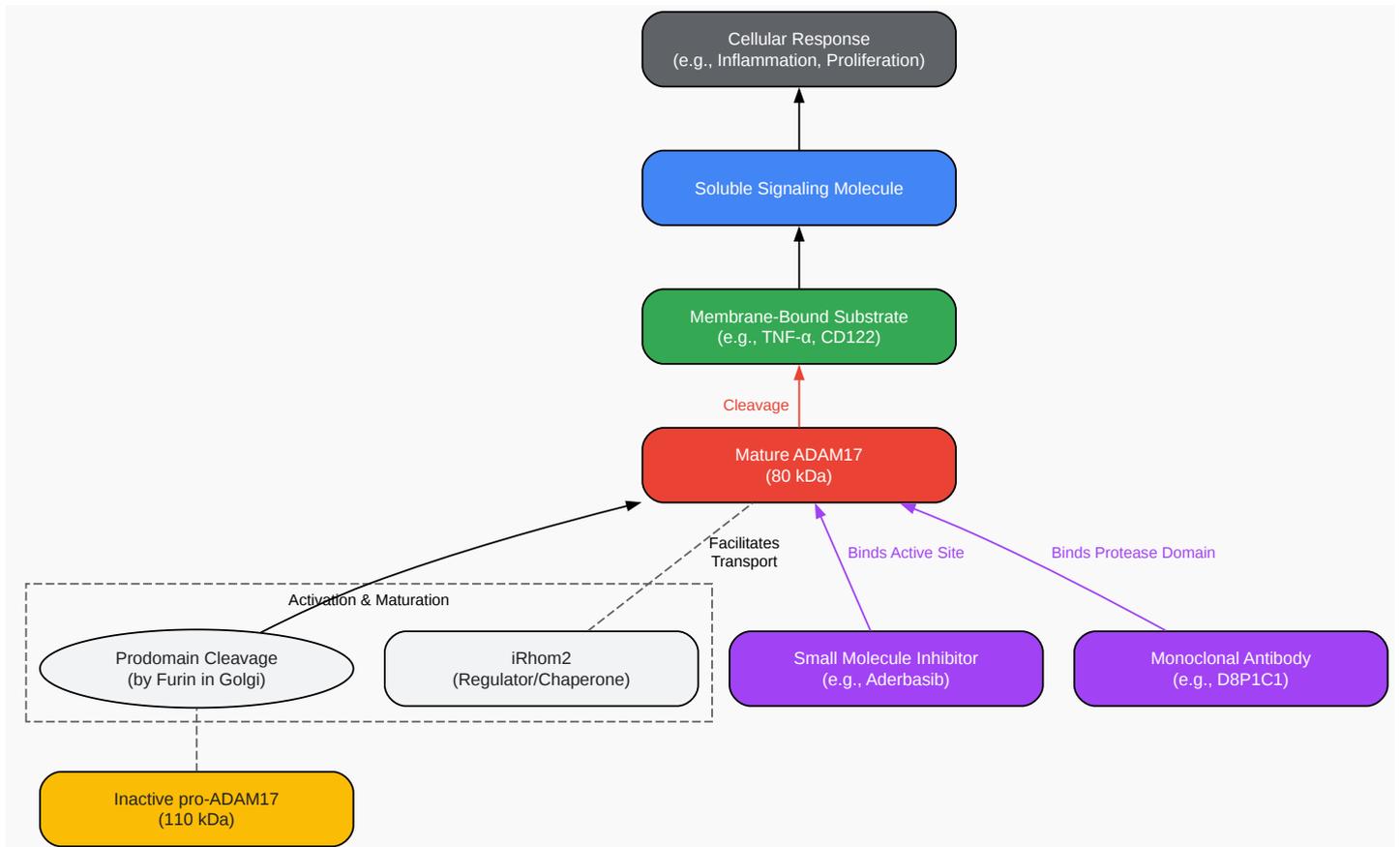
Experimental Context for Potency Measurement

The quantitative data in the table primarily comes from **fluorescence-based peptide cleavage assays**, a standard method for measuring protease activity [4].

- **General Principle:** In this assay, ADAM17 is incubated with a specially designed peptide substrate that is linked to a fluorescent reporter (fluorophore) and a quencher. When ADAM17 cleaves the peptide, the fluorophore is released and emits a fluorescent signal. The inhibitor's effectiveness is determined by measuring the reduction in this fluorescence signal [4].
- **Typical Protocol:**
 - **Reaction Setup:** The enzyme (recombinant ADAM17) is mixed with the fluorogenic substrate in a suitable assay buffer [4].
 - **Inhibitor Addition:** The compound to be tested (e.g., **Aderbasib**) is added at various concentrations.
 - **Incubation & Measurement:** The reaction mixture is incubated, typically at 37°C, and the fluorescence intensity is measured over time using a plate reader (excitation ~485 nm, emission ~530 nm) [4].
 - **Data Analysis:** The fluorescence data is used to calculate the rate of substrate cleavage. The IC_{50} value is the concentration of inhibitor that reduces the enzyme's activity by 50% under the specified assay conditions.

ADAM17 Signaling and Inhibitor Mechanism

The diagram below illustrates the role of ADAM17 in cellular signaling and the general mechanism of inhibition by agents like **Aderbasib** and monoclonal antibodies.



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This diagram shows that ADAM17 is synthesized as an inactive precursor and matures after prodomain removal. The mature enzyme on the cell surface cleaves various membrane-bound substrates. Inhibitors like **Aderbasib** (small molecule) or D8P1C1 (monoclonal antibody) block this cleavage activity, though they may have different binding sites and selectivity profiles [5] [3].

Interpretation Guide for Researchers

When evaluating these inhibitors, consider:

- **Selectivity:** **Aderbasib** is a dual ADAM10/ADAM17 inhibitor [1], while monoclonal antibodies like D8 can be highly specific for ADAM17 [3]. The choice depends on whether targeting multiple sheddases is desirable.
- **Therapeutic Context:** **Aderbasib** has been investigated in clinical trials for cancers like diffuse large B-cell lymphoma and HER2-positive breast cancer [2].
- **Beyond IC₅₀:** Potency is only one factor. For a full comparison, also examine pharmacokinetics, tissue distribution, and in vivo efficacy data from relevant disease models.

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References

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